![molecular formula C12H10N2OS B5545670 4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

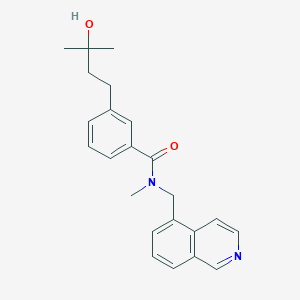

4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticancer Potential

- Breast Cancer Agents : A study involving the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is structurally related to 4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine, showed promising anticancer properties. It exhibited significant cytotoxicity against MCF-7 and HepG-2 cancer cell lines, with certain compounds showing antiproliferative potential and inducing apoptosis in MCF-7 cells (Gad et al., 2020).

Synthesis and Characterization

- Microwave-Assisted Synthesis : Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives, similar in structure to this compound, were synthesized using a microwave-assisted method. This approach emphasized operational simplicity and environmentally benign conditions, highlighting the compound's versatile synthetic potential (Bhoi et al., 2016).

Antioxidant and Radioprotective Activities

- Radioprotective Activities : Research on a pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, showed its potential for antioxidant activity and radioprotection. This suggests that similar derivatives, like this compound, could have similar properties (Mohan et al., 2014).

Antiviral Properties

- Inhibitors of Human Dihydroorotate Dehydrogenase : A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally related, were found to have notable antiviral properties. This study showcases the potential of pyrimidine derivatives in treating viral infections (Munier-Lehmann et al., 2015).

Antihypertensive Activity

- Antihypertensive Potential : Certain dihydropyrimidines were synthesized and tested for their antihypertensive activity, providing insights into the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Rana et al., 2004).

Electroorganic Synthesis

- Benzofuro[2,3-d]pyrimidine Derivatives : The electrochemical oxidation of certain acids in the presence of nucleophiles has been used to create benzofuro[2,3-d]pyrimidine derivatives, highlighting a unique method of synthesizing compounds structurally related to this compound (Nematollahi & Goodarzi, 2002).

Nonlinear Optical Properties

- Structural and Optical Analysis : A study on thiopyrimidine derivatives, which include structures similar to this compound, provided insights into their structural parameters, electronic, and nonlinear optical properties. This indicates potential applications in optoelectronics (Hussain et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

4-(ethylthio)1benzofuro[3,2-d]pyrimidine interacts with its target, PARP-1, by inhibiting its activity . This inhibition leads to the disruption of DNA repair processes, which can result in the aggravation of DNA double-strand breakage .

Biochemical Pathways

The inhibition of PARP-1 activity by 4-(ethylthio)1benzofuro[3,2-d]pyrimidine affects the DNA repair pathway . This disruption can lead to an increase in DNA damage, particularly double-strand breaks, which can trigger cell apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of 4-(ethylthio)1

Result of Action

The result of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine’s action is the promotion of apoptosis in cancer cells . By inhibiting PARP-1 activity and disrupting DNA repair, the compound induces DNA damage that triggers cell death .

Action Environment

The action of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine can be influenced by various environmental factors

Safety and Hazards

The safety and hazards associated with “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would depend on various factors including its specific physical and chemical properties, how it is used, and the specific context of exposure. It’s important to refer to appropriate safety data sheets or other resources for detailed information.

Future Directions

The future directions in the research and development of benzofuran pyrimidines could involve the design and synthesis of novel derivatives with enhanced biological activities and minimal toxicity . This could include further exploration of their potential as anticancer drugs, given their ability to inhibit crucial enzymes in cancer cells .

properties

IUPAC Name |

4-ethylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXYNJSVYTXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)